N-(9-ethyl-9H-carbazol-3-yl)-2-thiophenecarboxamide
Description
N-(9-ethyl-9H-carbazol-3-yl)-2-thiophenecarboxamide is a compound that combines the structural features of carbazole and thiophene. Carbazole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Thiophene derivatives are also significant in medicinal chemistry due to their diverse pharmacological activities. The combination of these two moieties in a single molecule can potentially lead to compounds with enhanced biological activities and novel properties.
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-2-21-16-7-4-3-6-14(16)15-12-13(9-10-17(15)21)20-19(22)18-8-5-11-23-18/h3-12H,2H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFQNPUWVFXKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-thiophenecarboxamide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 2-thiophenecarboxamide. The reaction is usually carried out in the presence of a catalyst such as acetic acid in an organic solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity would be essential. Additionally, the development of efficient purification techniques, such as recrystallization or chromatography, would be necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens or alkylating agents in the presence of a base like potassium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the carbazole moiety.
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)-3,4,5-trimethoxybenzamide
- N-(9-ethyl-9H-carbazol-3-yl)methylene-3,4-dimethylisoxazol-5-amine
- 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-2-thiophenecarboxamide is unique due to the combination of carbazole and thiophene moieties in its structure. This combination can lead to enhanced biological activities and novel properties not observed in compounds containing only one of these moieties. Additionally, the specific substitution pattern and functional groups present in this compound can further differentiate it from other similar compounds .
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